2,2-Ethylmethylthiazolidine

Flavor Chemistry Analytical Chemistry Sensory Science

2,2-Ethylmethylthiazolidine (CAS 694-64-4, C6H13NS, MW 131.24) is a saturated five-membered heterocyclic compound containing both sulfur and nitrogen atoms. It is characterized as a liquid with a density of 0.935 g/cm³, a boiling point of 191.3 °C, and a flash point of 69.5 °C.

Molecular Formula C6H13NS
Molecular Weight 131.24 g/mol
CAS No. 694-64-4
Cat. No. B1617264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Ethylmethylthiazolidine
CAS694-64-4
Molecular FormulaC6H13NS
Molecular Weight131.24 g/mol
Structural Identifiers
SMILESCCC1(NCCS1)C
InChIInChI=1S/C6H13NS/c1-3-6(2)7-4-5-8-6/h7H,3-5H2,1-2H3
InChIKeyAGSHBVNPPGEAMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Ethylmethylthiazolidine (CAS 694-64-4): Chemical Identity and Procurement Considerations for a Thiazolidine Flavor and Fragrance Intermediate


2,2-Ethylmethylthiazolidine (CAS 694-64-4, C6H13NS, MW 131.24) is a saturated five-membered heterocyclic compound containing both sulfur and nitrogen atoms [1]. It is characterized as a liquid with a density of 0.935 g/cm³, a boiling point of 191.3 °C, and a flash point of 69.5 °C . The compound is utilized as a chemical intermediate and is known for imparting roasted, meaty notes in flavor and fragrance applications [2][3].

The Limitations of Generic Substitution: 2,2-Ethylmethylthiazolidine's Specific Sensory Profile vs. Other Thiazolidines


Within the thiazolidine class, minor structural modifications—such as replacing an ethyl-methyl geminal substitution at the C2 position with a dimethyl or simple methyl group—profoundly alter the compound's sensory character and physical behavior [1]. While many thiazolidines share a 'meaty' or 'roasted' descriptor, the specific nuance, intensity, and odor threshold vary significantly [2][3]. For instance, 2-methyl thiazolidine is described as 'cooked meaty bouillon', whereas 2,2-dimethylthiazolidine exhibits different organoleptic properties and a lower boiling point (61 °C/15 mmHg), making it a distinct compound in both formulation and handling [3]. A failure to verify a supplier's claim of identical performance can lead to off-notes in a complex flavor matrix or unexpected volatility in a fragrance application, directly impacting final product quality.

2,2-Ethylmethylthiazolidine Quantitative Evidence Guide: A Critical Examination of Procurement-Relevant Data


Limited Quantitative Comparative Data for 2,2-Ethylmethylthiazolidine

An exhaustive search of the scientific and patent literature, adhering to strict source exclusion rules, has not yielded any direct head-to-head comparative studies or cross-study comparable data that meet the quantitative evidence admission rules for 2,2-ethylmethylthiazolidine (CAS 694-64-4). The available literature does not contain side-by-side odor threshold values, sensory panel comparison scores, or stability data against specific comparators like 2,2-dimethylthiazolidine or 2-methylthiazolidine. The procurement value proposition for this specific compound, therefore, cannot be supported by quantitative differentiation evidence. The evidence gap is explicitly stated to prevent reliance on unverified claims.

Flavor Chemistry Analytical Chemistry Sensory Science

Application Scenarios for 2,2-Ethylmethylthiazolidine Based on Available Evidence


Flavor and Fragrance Research: An Empirical Investigation of Thiazolidine Structure-Odor Relationships

Given the lack of quantitative differentiation data, the most scientifically sound use case for 2,2-ethylmethylthiazolidine is in a controlled research setting to empirically determine its organoleptic properties [1]. A researcher could purchase a high-purity reference standard (e.g., 98-99% ) and conduct head-to-head sensory analysis (e.g., GC-O, descriptive analysis panel) against its closest analogs, such as 2-methylthiazolidine and 2,2-dimethylthiazolidine, to quantify differences in odor character, threshold, and intensity in a defined matrix (e.g., water, oil, or a simple food model) [2]. The outcomes would generate the primary data currently missing from the literature, providing a verifiable basis for future selection decisions [3].

Chemical Synthesis and Intermediate Use

This compound is documented for use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals [1]. A procurement decision in this context would be based on its structural role as a building block, rather than its own biological or sensory activity. The selection priority would be driven by factors like purity, availability, and cost, where a supplier with a 99% assay and a stated 2-year shelf life provides a clear specification for process development . Without comparative reactivity data, the compound is a logical choice when the synthetic target specifically requires a 2-ethyl-2-methyl substituted thiazolidine moiety.

Food Contact Material and Safety Evaluation

The European Food Safety Authority (EFSA) includes thiazolidines in its flavoring group evaluations, indicating a regulatory pathway for use in food [1]. For a toxicologist or regulatory affairs specialist, 2,2-ethylmethylthiazolidine presents a known hazard profile (Acute Tox. 4, Eye Dam. 1, Skin Sens. 1, Aquatic Chronic 2 [2]). A procurement decision might involve selecting this compound over a less well-characterized or more hazardous analog if its toxicological endpoints and handling requirements are better defined or more manageable, based on its harmonized CLP classification [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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